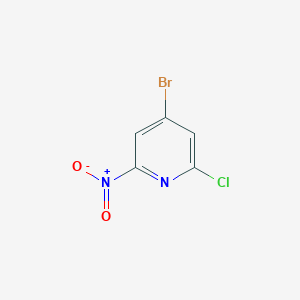
Benzoylglycyl-d-histidyl-l-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoylglycyl-d-histidyl-l-leucine is an organic compound with the chemical formula C21H27N5O5. It is a peptide consisting of three amino acids: benzoylglycine, d-histidine, and l-leucine. This compound is known for its role in biochemical research, particularly in the study of protein structure and function.
准备方法
Synthetic Routes and Reaction Conditions
Benzoylglycyl-d-histidyl-l-leucine is typically synthesized using solid-phase peptide synthesis. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve automated peptide synthesizers, which streamline the process and allow for the production of large quantities. The use of high-performance liquid chromatography (HPLC) is common to purify the final product.
化学反应分析
Types of Reactions
Benzoylglycyl-d-histidyl-l-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing agents can modify the histidine residue, affecting the peptide’s properties.
Substitution: Functional groups on the peptide can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or enzymatic catalysts.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Hydrolysis: Results in the formation of individual amino acids.
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Yields modified peptides with new functional groups.
科学研究应用
Benzoylglycyl-d-histidyl-l-leucine has several applications in scientific research:
Protein Structure and Function Studies: Used as a model peptide to study protein folding, stability, and interactions.
Enzyme Substrate: Serves as a substrate for enzymes in biochemical assays to investigate enzyme kinetics and mechanisms.
Drug Development: Explored as a potential therapeutic agent or as a lead compound in drug discovery.
Biomarker Research: Investigated for its potential as a biomarker in disease diagnosis and monitoring.
作用机制
The mechanism of action of benzoylglycyl-d-histidyl-l-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context in which the peptide is used, such as enzyme inhibition or receptor activation.
相似化合物的比较
Similar Compounds
Benzoylglycyl-l-histidyl-l-leucine: Similar structure but with l-histidine instead of d-histidine.
Benzoylglycyl-d-histidyl-d-leucine: Similar structure but with d-leucine instead of l-leucine.
Benzoylglycyl-l-histidyl-d-leucine: Similar structure but with l-histidine and d-leucine.
Uniqueness
Benzoylglycyl-d-histidyl-l-leucine is unique due to its specific combination of amino acids and stereochemistry. The presence of d-histidine and l-leucine in the peptide sequence can result in distinct biochemical properties and interactions compared to its analogs.
属性
分子式 |
C21H27N5O5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C21H27N5O5/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31)/t16-,17+/m1/s1 |
InChI 键 |
AAXWBCKQYLBQKY-SJORKVTESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
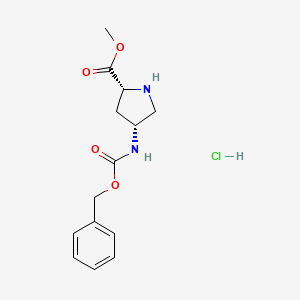

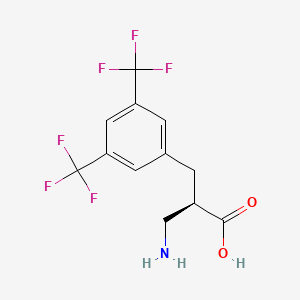
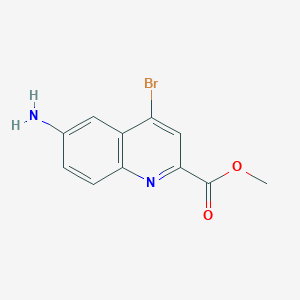

![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
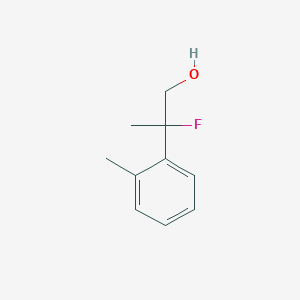
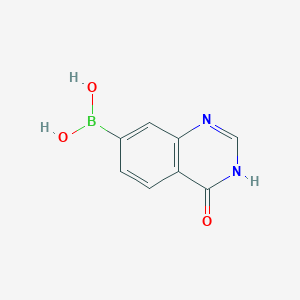
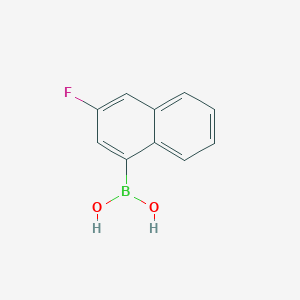
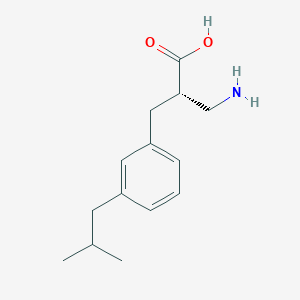
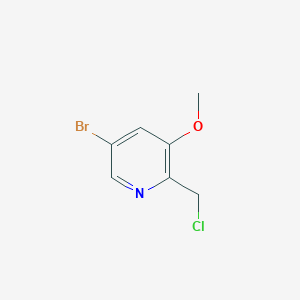
![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)
